

Pramipexole-d7 Dihydrochloride: A Technical Guide to the Certificate of Analysis

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Compound of Interest

Compound Name: *Pramipexole-d7-1 dihydrochloride*

Cat. No.: *B15619267*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential data and methodologies presented in a Certificate of Analysis (CoA) for Pramipexole-d7 Dihydrochloride. Understanding the components of a CoA is critical for ensuring the quality, purity, and identity of this stable isotope-labeled compound, which is vital for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays.

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications.^{[1][2]} It is a crucial component of quality assurance in the pharmaceutical industry, providing a detailed summary of the analytical tests performed on the substance.^{[1][3]}

Data Presentation: Summary of Analytical Tests

The following tables summarize the typical quantitative data found on a Certificate of Analysis for Pramipexole-d7 Dihydrochloride. The specifications provided are illustrative and may vary between manufacturers.

Table 1: Identification and General Properties

Test	Specification	Result	Method
Appearance	White to off-white crystalline powder	Conforms	Visual Inspection
Solubility	Freely soluble in water, soluble in methanol	Conforms	USP <11>
Identification by IR	The infrared absorption spectrum corresponds to that of the reference standard.	Conforms	USP <197K>
Identification by UV	The UV absorption spectrum exhibits maxima at the same wavelengths as the reference standard.	Conforms	USP <197U>
pH (1% solution in water)	2.8 - 3.4	3.1	USP <791>

Table 2: Assay and Purity

Test	Specification	Result	Method
Assay (HPLC, as is)	98.0% to 102.0%	99.5%	HPLC
Isotopic Purity (d7)	≥ 99%	99.6%	Mass Spectrometry
Chemical Purity (HPLC)	≥ 98%	99.8%	HPLC
Related Substances (HPLC)	HPLC		
Individual Impurity	≤ 0.5%	0.15%	
Total Impurities	≤ 1.0%	0.45%	
Loss on Drying	≤ 0.5%	0.3%	USP <731>
Residue on Ignition	≤ 0.1%	0.05%	USP <281>
Heavy Metals	≤ 20 ppm	< 10 ppm	USP <231>

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are crucial for reproducibility and validation.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is used to determine the potency (assay) and the level of impurities in the Pramipexole-d7 Dihydrochloride sample.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60 v/v).[5]
- Flow Rate: Typically 1.0 mL/min.[4]

- Detection Wavelength: 264 nm.[\[5\]](#)[\[6\]](#)
- Injection Volume: 10 μ L.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
- Standard Preparation: A solution of known concentration of Pramipexole-d7 Dihydrochloride reference standard is prepared in the mobile phase.
- Sample Preparation: A solution of the test sample is prepared in the mobile phase at a concentration similar to the standard solution.
- Procedure: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas for the main peak in the chromatograms are recorded.
- Calculation for Assay: The percentage of Pramipexole-d7 Dihydrochloride is calculated by comparing the peak area of the sample to the peak area of the reference standard.
- Calculation for Impurities: The percentage of each impurity is calculated based on its peak area relative to the area of the main peak, often using a relative response factor if known.

Mass Spectrometry for Isotopic Purity

This technique is essential to confirm the incorporation and purity of the deuterium labels.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
- Analysis: The relative intensities of the peaks corresponding to the deuterated (d7) and non-deuterated (d0) forms of Pramipexole, as well as other isotopic variants (d1-d6), are determined. The isotopic purity is calculated as the percentage of the d7 species relative to the sum of all isotopic species.

Infrared (IR) Spectroscopy for Identification

This method provides a "fingerprint" of the molecule, confirming its identity.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and compressed into a pellet.
- Procedure: The sample is scanned with infrared radiation, and the absorption is measured as a function of wavenumber.
- Analysis: The resulting spectrum, with its characteristic absorption bands, is compared to the spectrum of a known reference standard of Pramipexole-d7 Dihydrochloride.

Mandatory Visualizations

Analytical Workflow for Certificate of Analysis

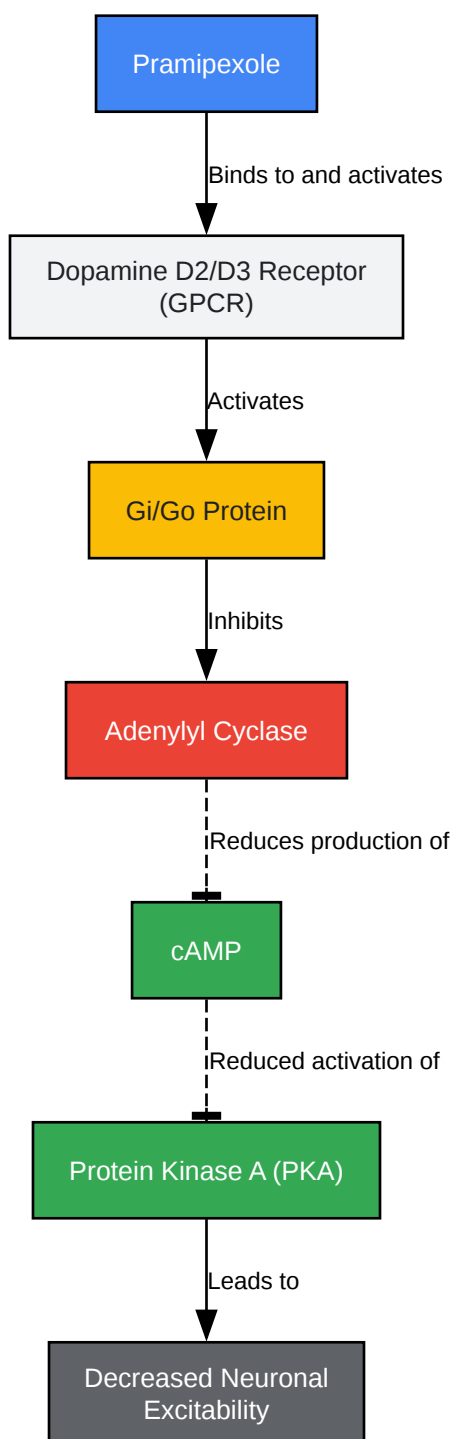


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Caption: Analytical workflow for generating a Certificate of Analysis.

Signaling Pathway of Pramipexole

Pramipexole is a dopamine agonist with a high affinity for the D2 and D3 dopamine receptors. [7][8] Its mechanism of action involves mimicking the effects of dopamine in the brain.[9]

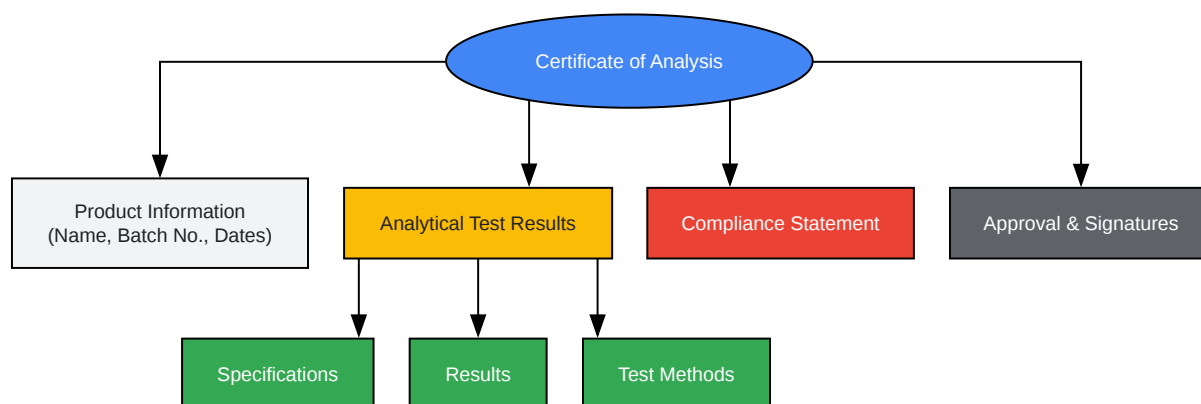


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Caption: Simplified signaling pathway of Pramipexole.

Logical Relationships in a Certificate of Analysis

This diagram illustrates the hierarchical relationship of the information presented in a CoA, ensuring traceability and compliance.[1][3]



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Caption: Logical structure of a Certificate of Analysis.

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